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Compound of Interest

Compound Name: (R)-NVS-ZP7-4

Cat. No.: B13444334

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-NVS-ZP7-4 is a novel chemical agent that targets the zinc transporter ZIP7 (also known as
SLC39A7), which is responsible for the release of zinc from the endoplasmic reticulum (ER)
into the cytoplasm.[1] Dysregulation of zinc homeostasis is implicated in various diseases,
including cancer.[1] In hepatocellular carcinoma (HCC), aberrant expression and activation of
ZIP7 have been observed.[1] This document provides detailed application notes and protocols
for studying the effects of (R)-NVS-ZP7-4 in HCC models, based on preclinical research. The
compound has been shown to inhibit HCC tumorigenesis both in vitro and in vivo by targeting
the PI3K/AKT signaling pathway.[1]

Mechanism of Action

(R)-NVS-ZP7-4 functions as an inhibitor of ZIP7, a zinc transporter anchored in the ER/Golgi
apparatus.[1][2][3] By blocking ZIP7, the compound prevents the surge of zinc from the ER into
the cytoplasm, leading to zinc accumulation in the ER.[1][3] This disruption of zinc homeostasis
induces ER stress and inhibits key oncogenic signaling pathways.[2][4] In hepatocellular
carcinoma, the anti-tumor effects of (R)-NVS-ZP7-4 are mediated through the inhibition of the
phosphatidylinositol 3-kinase (P13K)/Akt signaling pathway.[1]
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Caption: Mechanism of (R)-NVS-ZP7-4 in HCC.

Data Presentation
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In Vitro Efficacy

The in vitro effects of (R)-NVS-ZP7-4 were evaluated in the human HCC cell lines HCCLM3
and Huh7.[1]

Table 1: Inhibition of Cell Viability

Cell Line 24h ICso (UM) 48h ICso (pM) 72h I1Cso0 (M)
HCCLM3 1.45 1.13 0.89
Huh7 1.29 0.95 0.76

Data derived from cell viability assays after treatment with (R)-NVS-ZP7-4.

Table 2: Induction of Apoptosis (48h treatment)

Cell Line Concentration (pM) Apoptosis Rate (%)
HCCLM3 0 (Control) 4.1

0.5 13.2

1.0 25.6
Huh7 0 (Control) 5.3

0.5 15.8

1.0 29.7

Apoptosis measured by flow cytometry.

Table 3: Cell Cycle Arrest (48h treatment)
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Sl e Concentration  GO0/G1 Phase S Phase (%) G2/M Phase
(M) (%) (%)
HCCLM3 0 (Control) 55.3 28.9 15.8
0.5 65.1 20.2 14.7
1.0 72.4 15.3 12.3
Huh7 0 (Control) 60.1 254 14.5
0.5 68.9 18.7 12.4
1.0 75.3 13.1 11.6

(R)-NVS-ZP7-4 treatment resulted in a dose-dependent decrease in the proportion of cells in
the G2 and S phases.[5]

Table 4: Inhibition of Cell Migration and Invasion (24h treatment)
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Cell Line Assay Concentration (pM) Relative Cell
Number (%)
HCCLM3 Migration 0 (Control) 100
0.5 ~55
1.0 ~25
Invasion 0 (Control) 100
0.5 ~50
1.0 ~20
Huh7 Migration 0 (Control) 100
0.5 ~60
1.0 ~30
Invasion 0 (Contral) 100
0.5 ~55
1.0 ~25

Data estimated from published graphical representations showing treatment with 0, 0.5, and 1
UM of NVS-ZP7-4 for 24 hours.[6]

In Vivo Efficacy

The in vivo anti-tumor effect of (R)-NVS-ZP7-4 was demonstrated in a nude mouse xenograft
model using HCCLM3 cells.[1]

Table 5: In Vivo Tumor Growth Inhibition

Treatment Group Average Tumor Weight (g)
Control (Vehicle) ~1.2
(R)-NVS-ZP7-4 (2 mg/kg) ~0.5
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Data represents endpoint measurements after 21 days of treatment.

Experimental Protocols
Cell Culture

e Cell Lines: Human hepatocellular carcinoma cell lines HCCLM3 and Huh7.[1]

e Culture Medium: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal
Bovine Serum (FBS), 1% penicillin/streptomycin.[7]

o Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[7]

Cell Viability Assay (CCK-8)

e Seed HCC cells (e.g., HCCLM3, Huh7) into 96-well plates at a density of 5,000 cells/well and
allow them to adhere overnight.

o Treat the cells with a serial dilution of (R)-NVS-ZP7-4 (e.g., 0,0.5, 1, 2, 4, 8 uM) and a
vehicle control (DMSO).

 Incubate the plates for 24, 48, and 72 hours.

e Add 10 pL of Cell Counting Kit-8 (CCK-8) solution to each well.
 Incubate for 1-2 hours at 37°C.

e Measure the absorbance at 450 nm using a microplate reader.

o Calculate cell viability as a percentage relative to the vehicle control and determine ICso
values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining)

e Seed cells in 6-well plates and grow to ~70% confluency.
o Treat cells with (R)-NVS-ZP7-4 (e.g., 0, 0.5, 1.0 uM) for 48 hours.

e Harvest cells, including any floating cells from the supernatant, by trypsinization.
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Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10° cells/mL.
Transfer 100 pL of the cell suspension to a new tube.

Add 5 pL of FITC-conjugated Annexin V and 5 pL of Propidium lodide (PI).
Gently vortex and incubate for 15 minutes at room temperature in the dark.
Add 400 pL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within 1 hour. Quantify early (Annexin V+/PI-), late
(Annexin V+/PI1+), and total apoptotic cells.

Cell Cycle Analysis

Plate cells in 6-well plates and treat with (R)-NVS-ZP7-4 (e.g., 0, 0.5, 1.0 uM) for 48 hours.
Harvest and wash cells with PBS.

Fix the cells in 70% ice-cold ethanol overnight at -20°C.

Wash the cells with PBS to remove ethanol.

Resuspend the cell pellet in a staining solution containing Propidium lodide (Pl) and RNase
A.

Incubate for 30 minutes at room temperature in the dark.

Analyze the DNA content by flow cytometry.

Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in
GO0/G1, S, and G2/M phases.

Transwell Migration and Invasion Assays

Migration Assay:
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o Place 8 um pore size Transwell inserts into a 24-well plate.
o Add 600 pL of DMEM with 10% FBS to the lower chamber.

o Resuspend HCC cells in serum-free DMEM containing different concentrations of (R)-
NVS-ZP7-4 (e.g., 0, 0.5, 1.0 pM).

o Add 200 puL of the cell suspension (5 x 104 cells) to the upper chamber.

e Invasion Assay:

o Follow the same procedure as the migration assay, but first coat the Transwell inserts with
Matrigel and allow it to solidify.

 Incubation and Staining:

o Incubate the plate for 24 hours at 37°C.

[e]

Remove the non-migrated/invaded cells from the top surface of the insert with a cotton
swab.

Fix the cells on the bottom surface of the membrane with methanol.

[e]

o

Stain the cells with 0.1% crystal violet.

[¢]

Count the stained cells in several random fields under a microscope.

In Vivo Xenograft Tumor Model
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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